molecular formula C5H5Cl2NO2S B040633 Pyridine-2-sulfonyl chloride hydrochloride CAS No. 111480-84-3

Pyridine-2-sulfonyl chloride hydrochloride

Cat. No.: B040633
CAS No.: 111480-84-3
M. Wt: 214.07 g/mol
InChI Key: XAJWHCVLZBSLNC-UHFFFAOYSA-N
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Description

Pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H5Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-2-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-2-sulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform or dichloromethane under controlled temperature conditions . Another method involves the use of thionyl chloride (SOCl2) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microchannel reactors has been reported to enhance the efficiency of the reaction by providing better control over reaction conditions and reducing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-2-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the position of the sulfonyl chloride group, which influences its chemical behavior and applications. Its ability to form stable intermediates makes it valuable in various synthetic and industrial processes .

Properties

IUPAC Name

pyridine-2-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJWHCVLZBSLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549546
Record name Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111480-84-3
Record name Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-sulfonyl chloride hydrochloride;
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